molecular formula C20H17FN2O3S B3552860 4-fluoro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide

4-fluoro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide

Cat. No. B3552860
M. Wt: 384.4 g/mol
InChI Key: CTCLCFLWFXJGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide, also known as FSBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. FSBA is a sulfonamide-based reagent that is used in the modification of proteins and peptides. It has been found to be a useful tool in the study of protein-protein interactions, protein folding, and enzyme activity.

Mechanism of Action

4-fluoro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide reacts with the primary amine groups of lysine residues in proteins and peptides to form a stable sulfonamide bond. This modification can alter the properties of the modified protein or peptide, such as its charge, hydrophobicity, and conformation. The modification can also affect the protein-protein interactions, enzyme activity, and folding of the protein or peptide.
Biochemical and Physiological Effects
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. It does not affect the enzymatic activity of most enzymes and does not alter the secondary or tertiary structure of most proteins. However, the modification can affect the protein-protein interactions, which can have downstream effects on the biochemical and physiological properties of the protein.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-fluoro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide in lab experiments is its specificity. This compound reacts selectively with lysine residues, allowing researchers to modify specific amino acid residues of proteins and peptides. This compound is also easy to use and can be added directly to the reaction mixture. However, there are some limitations to using this compound. It can only modify lysine residues, which limits its applicability to certain proteins and peptides. This compound can also be toxic to cells at high concentrations, which can limit its use in cell-based experiments.

Future Directions

There are several future directions for research on 4-fluoro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide. One potential direction is the development of new sulfonamide-based reagents that can modify other amino acid residues in proteins and peptides. Another direction is the use of this compound in the study of protein-protein interactions in living cells. This compound could be used to label specific proteins in cells, allowing researchers to study their interactions in real-time. Finally, this compound could be used in the development of new drugs that target specific proteins or peptides. By modifying specific amino acid residues, this compound could be used to develop drugs that have increased specificity and efficacy.

Scientific Research Applications

4-fluoro-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)benzamide is used in a variety of scientific research applications. One of its main applications is in the study of protein-protein interactions. This compound can be used to modify the amino acid residues of proteins and peptides, allowing researchers to study the effects of these modifications on protein-protein interactions. This compound has also been found to be useful in the study of protein folding and enzyme activity. It can be used to label specific amino acid residues of proteins and peptides, allowing researchers to study the conformational changes that occur during protein folding and the catalytic mechanisms of enzymes.

properties

IUPAC Name

4-fluoro-N-[4-[(2-methylphenyl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O3S/c1-14-4-2-3-5-19(14)23-27(25,26)18-12-10-17(11-13-18)22-20(24)15-6-8-16(21)9-7-15/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCLCFLWFXJGOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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